1-(5-Fluoropyrimidin-2-yl)azepane

Description

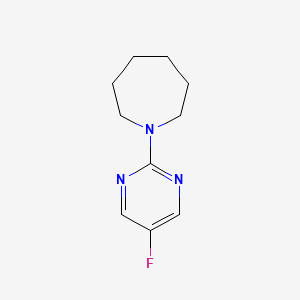

1-(5-Fluoropyrimidin-2-yl)azepane is a fluorinated heterocyclic compound featuring a pyrimidine ring substituted with fluorine at position 5 and linked to a seven-membered azepane ring at position 2 (Figure 1). Fluorinated pyrimidines are widely explored for their enhanced metabolic stability and electronic properties, which influence reactivity and binding interactions in pharmaceutical applications .

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCUIABZWBXLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoropyrimidine with an azepane derivative. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azepane derivatives .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)azepane has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a DNA-binding agent and enzyme inhibitor.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

Industry: Utilized in the development of new materials and as a building block for various industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azepane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA replication or transcription. Additionally, the azepane ring may interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Substitution : Replacing fluorine with bromine (e.g., 1-(5-Bromopyrimidin-2-yl)azepane) increases molecular weight by ~80 Da and alters electronic properties. Bromine’s larger atomic radius and lower electronegativity may reduce metabolic stability but enhance reactivity in cross-coupling reactions .

- Side Chain Modifications : The ethanamine derivative (CAS 905587-41-9) lacks the azepane ring, resulting in a shorter, less bulky structure that may influence solubility and pharmacokinetics .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)azepane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a seven-membered azepane ring fused with a fluoropyrimidine moiety. This unique combination may impart distinct chemical properties that are beneficial for various biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H14FN3 |

| Molecular Weight | 195.24 g/mol |

| InChI Key | UWCUIABZWBXLND-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes. The fluoropyrimidine moiety can potentially inhibit DNA replication or transcription, while the azepane ring may interact with various enzymes, altering their activity. This dual action suggests potential applications in cancer therapy and enzyme inhibition.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound through various assays:

-

Cell Viability Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) A549 2.35 MCF-7 3.10 HCT-116 4.20 - Mechanistic Studies : Flow cytometry assays indicated that treatment with this compound leads to increased apoptosis in treated cells. Specifically, the compound was shown to upregulate apoptosis-related proteins, enhancing the apoptotic pathway in cancer cells.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly targeting PARP (Poly(ADP-ribose) polymerase), which is crucial in DNA repair mechanisms.

| Compound | PARP Inhibition IC50 (nM) |

|---|---|

| This compound | 19.24 ± 1.63 |

| Rucaparib | 23.88 ± 2.90 |

Molecular docking studies revealed that this compound binds effectively within the active site of PARP, suggesting a competitive inhibition mechanism.

Study on Cytotoxicity

A study published in Medicinal Chemistry Research evaluated the cytotoxic effects of various derivatives related to fluoropyrimidines, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells compared to standard treatments like rucaparib, highlighting its potential as a therapeutic agent .

Neuroinflammation Research

Another aspect of research focused on neuroinflammation, where derivatives similar to this compound were assessed for their ability to inhibit nitric oxide production in microglial cells. These studies suggest that such compounds could also play a role in neuroprotective strategies against neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.